molecular formula C13H19NO8 B1676335 间羟甲肾上腺素酒石酸盐 CAS No. 33402-03-8

间羟甲肾上腺素酒石酸盐

货号 B1676335
CAS 编号: 33402-03-8
分子量: 317.29 g/mol
InChI 键: VENXSELNXQXCNT-YDYUUSCQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metaraminol bitartrate is an adrenergic agonist that predominantly acts at alpha adrenergic receptors and also stimulates the release of norepinephrine . It has been primarily used as a vasoconstrictor in the treatment of hypotension .


Synthesis Analysis

The synthesis of Metaraminol bitartrate involves a chiral addition reaction of hydroxybenzaldehyde and nitroethane, catalyzed by a chiral catalyst system consisting of cinchona alkaloid, copper acetate hydrate, and imidazole . The product of this reaction is then reduced using hydrogen in the presence of Pd-C to obtain metaraminol . The metaraminol is then salified with L (+)-tartaric acid to obtain the final product, Metaraminol bitartrate .


Molecular Structure Analysis

The molecular formula of Metaraminol bitartrate is C13H19NO8 . The average mass is 317.292 Da and the monoisotopic mass is 317.111053 Da .


Chemical Reactions Analysis

A new impurity in Metaraminol bitartrate was separated and characterized by two-dimensional high-performance liquid chromatography coupled to quadrupole time-of-flight tandem mass spectrometry (2D HPLC-Q/TOF-MS) in negative electrospray ionization mode .


Physical And Chemical Properties Analysis

The molecular formula of Metaraminol bitartrate is C13H19NO8 . The average mass is 317.292 Da and the monoisotopic mass is 317.111053 Da .

科学研究应用

Neurocritical Care

Field

This application falls under the field of Neurocritical Care .

Application

Metaraminol is a sympathomimetic amine vasopressor that can be administrated through a peripheral venous access . It is used to provide hemodynamic support and avoid complications associated with a central venous catheter and delay in vasopressor administration .

Method

Patients with neurological conditions who received peripheral metaraminol infusion between May 2019 and April 2022 were recruited for the study . Data on baseline characteristics, clinical parameters, and infusion-related complications were retrospectively collected and analyzed .

Results

Out of 273 patients who received metaraminol, 35 (12.8%) patients required central venous catheter insertion due to inability in achieving hemodynamic stability following peripheral metaraminol monotherapy . In 29,574.2 hours of vasopressor infusion, metaraminol infusion resulted in achievement of the target blood pressure 73.4% of the time . Adverse events occurred in 5 patients and resolved after local tissue treatment .

Analytical Chemistry

Field

This application falls under the field of Analytical Chemistry .

Application

Metaraminol bitartrate is analyzed using a Thermo Scientific Acclaim Trinity P1 HPLC column .

Method

The Thermo Scientific UltiMate 3000 HPLC system is applied for the analysis of metaraminol bitartrate . The separation is performed on a Thermo Scientific Acclaim Trinity P1 HPLC column, with UV detection at 210 nm .

Results

The results of this analysis are not provided in the source .

Pharmaceutical Testing

Field

This application falls under the field of Pharmaceutical Testing .

Application

Metaraminol Bitartrate is used as a Pharmaceutical Secondary Standard .

Method

These standards are suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Results

The results of this application are not provided in the source .

Endometriosis Research

Field

This application falls under the field of Endometriosis Research .

Application

Metaraminol (+)-bitartrate salt has been used to study the effects of adrenergic agonists in the mouse model of endometriosis .

Method

The specific method of application is not provided in the source .

Results

Hypotension Treatment

Field

This application falls under the field of Clinical Medicine .

Application

Metaraminol is used for the treatment and prevention of hypotension due to various causes such as hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor .

Method

Metaraminol acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic & diastolic). Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .

Results

Metaraminol is a potent sympathomimetic amine that increases both systolic and diastolic blood pressure. It is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia .

Neurological Conditions

Field

This application falls under the field of Neurology .

Application

Metaraminol is a sympathomimetic amine vasopressor that can be administrated through a peripheral venous access. It is used in patients with neurological conditions to provide hemodynamic support and avoid complications associated with a central venous catheter and delay in vasopressor administration .

Method

Patients who received peripheral metaraminol infusion between May 2019 and April 2022 were recruited. Data on baseline characteristics, clinical parameters, and infusion-related complications were retrospectively collected and analyzed .

Results

Out of 273 patients who received metaraminol, 35 (12.8%) patients required central venous catheter insertion due to inability in achieving hemodynamic stability following peripheral metaraminol monotherapy. In 29,574.2 hours of vasopressor infusion, metaraminol infusion resulted in achievement of the target blood pressure 73.4% of the time .

安全和危害

Metaraminol bitartrate is toxic if swallowed and causes damage to organs, specifically the cardiovascular system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENXSELNXQXCNT-IJYXXVHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54-49-9 (Parent)
Record name Metaraminol bitartrate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metaraminol bitartrate

CAS RN

33402-03-8
Record name Metaraminol bitartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33402-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metaraminol bitartrate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metaraminol bitartrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metaraminol hydrogen (+)-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METARAMINOL BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4202M9P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metaraminol bitartrate
Reactant of Route 2
Metaraminol bitartrate
Reactant of Route 3
Reactant of Route 3
Metaraminol bitartrate
Reactant of Route 4
Metaraminol bitartrate
Reactant of Route 5
Metaraminol bitartrate
Reactant of Route 6
Reactant of Route 6
Metaraminol bitartrate

Citations

For This Compound
1,010
Citations
WE Spoerel, FL Seleny… - Canadian Medical …, 1964 - ncbi.nlm.nih.gov
… Metaraminol bitartrate has the advantage that it does not … It has been stated that metaraminol bitartrate affects renal … when only moderate doses of metaraminol bitartrate were required to …
Number of citations: 16 www.ncbi.nlm.nih.gov
CJ Martin, SJ Saxena - Journal of Pharmaceutical Sciences, 1980 - Wiley Online Library
… Keyphrases Metaraminol bitartrate-high-performance liquid … -analysis, metaraminol bitartrate in the presence of … chromatographic analysis with metaraminol bitartrate and propylparaben …
Number of citations: 10 onlinelibrary.wiley.com
WJR Taylor, E Llewellyn-Thomas… - Canadian Medical …, 1960 - ncbi.nlm.nih.gov
… Forty-one students received atropine alone, 41 received atropine plus metaraminol bitartrate… With a combination of atropine and metaraminol bitartrate the initial slowing was both longer …
Number of citations: 3 www.ncbi.nlm.nih.gov
AA Bolzan, JL Laus, N Nunes… - Veterinary …, 1998 - Wiley Online Library
The effects of metaraminol bitartrate on intraocular pressure (IOP) were studied in dogs anesthetized with halothane. Forty‐five healthy, adult, mixed‐breed dogs, of both sexes, were …
Number of citations: 7 onlinelibrary.wiley.com
S KOGA, K SHIRAISHI, Y SAITO - Journal of Trauma and Acute …, 1990 - journals.lww.com
… 7 days was treated successfully by metaraminol bitartrate injection into the corpus cavernosum. … We report a case of post-traumatic priapism that was treated by metaraminol bitartrate. …
Number of citations: 25 journals.lww.com
M Tang, B Liu, J Li, Q Lu, N Song… - …, 2016 - springerplus.springeropen.com
… In our hospital, he was injected intracavernosally twice a day, with 2 mg metaraminol bitartrate diluted in 1 ml normal saline every time. Complete resolution of penile tumescence was …
Number of citations: 4 springerplus.springeropen.com
WE Dippy, ER Dorney - Journal of the American Medical …, 1959 - jamanetwork.com
Tissue necrosis and slough occurred in a patient with generalized arteriosclerosis after intravenous infusion of metaraminol during which extravasation occurred along the course of the …
Number of citations: 8 jamanetwork.com
W Luo, H Zhang, N Sun, F Qin… - Current Pharmaceutical …, 2021 - ingentaconnect.com
… In addition, it was spi ed in the metaraminol bitartrate injection test sample, and we observed that they co-eluted at the same time. The co-spi ing analysis and the identical molecular …
Number of citations: 0 www.ingentaconnect.com
L Pelner, S Waldman - Journal of the American Medical …, 1960 - jamanetwork.com
To the Editor:— We have been disturbed by the implications and deductions in the article by Dippy and Dorney "Tissue Necrosis and Slough Produced by Metaraminol Bitartrate" inThe …
Number of citations: 1 jamanetwork.com
JD Weber - Journal of the Association of Official Analytical …, 1978 - academic.oup.com
… Six analyses of 2 vials of the same lot of metaraminol bitartrate injection gave 96.0± 0.4% of … The USP assay (1) for metaraminol bitartrate injections is performed by diluting the sample …
Number of citations: 1 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。